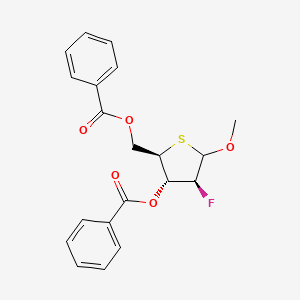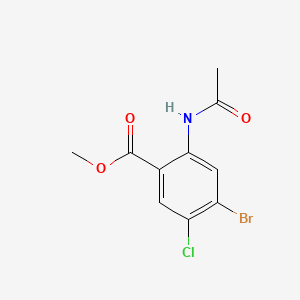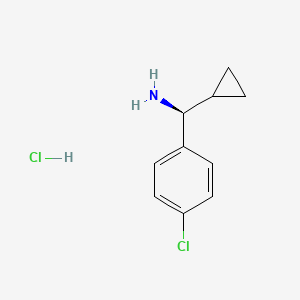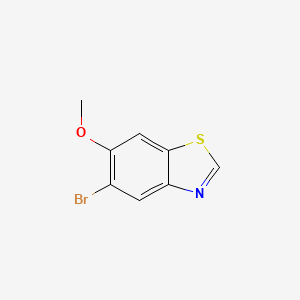
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a specific stereoisomer of trihydroxy bile acids, characterized by its unique configuration of hydroxyl groups and its cholan-24-oic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid typically involves multi-step organic reactions. The process begins with the modification of a steroid nucleus, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific bacteria or yeast strains are engineered to produce the desired bile acid derivative. This method is often preferred due to its efficiency and sustainability compared to purely chemical synthesis.
化学反応の分析
Types of Reactions
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often leading to the formation of ketones or carboxylic acids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically converting ketones to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or esterification.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2) for halogenation, acetic anhydride for esterification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
作用機序
The mechanism of action of (23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the liver and intestines. It aids in the emulsification of dietary fats, facilitating their absorption. The compound also regulates cholesterol levels by promoting the conversion of cholesterol to bile acids.
類似化合物との比較
Similar Compounds
Cholic Acid: Another trihydroxy bile acid with hydroxyl groups at different positions.
Chenodeoxycholic Acid: A dihydroxy bile acid with hydroxyl groups at positions 3 and 7.
Ursodeoxycholic Acid: A dihydroxy bile acid with hydroxyl groups at positions 3 and 7, but with a different stereochemistry.
Uniqueness
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid is unique due to its specific stereochemistry and the presence of three hydroxyl groups. This configuration imparts distinct biochemical properties, making it valuable for specific research and therapeutic applications.
特性
分子式 |
C24H40O5 |
|---|---|
分子量 |
408.6 g/mol |
IUPAC名 |
(2S,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 |
InChIキー |
SLDVWYDDPPFGHK-CIEAULFFSA-N |
異性体SMILES |
C[C@H](C[C@@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
正規SMILES |
CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)



![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)

![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)


![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)
![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)


